REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][c:6]1[c:7]([C:16]([c:17]2[cH:18][cH:19][c:20]([Cl:23])[cH:21][cH:22]2)=[O:24])[nH:8][c:9]2[cH:10][c:11]([Cl:15])[cH:12][cH:13][c:14]12)=[O:25].[CH3:28][OH:29].[Na+:27].[OH-:26].[OH2:30]>>[O:3]=[C:4]([CH2:5][c:6]1[c:7]([C:16]([c:17]2[cH:18][cH:19][c:20]([Cl:23])[cH:21][cH:22]2)=[O:24])[nH:8][c:9]2[cH:10][c:11]([Cl:15])[cH:12][cH:13][c:14]12)[OH:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1c(C(=O)c2ccc(Cl)cc2)[nH]c2cc(Cl)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)Cc1c(C(=O)c2ccc(Cl)cc2)[nH]c2cc(Cl)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |